1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene
Overview
Description
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Synthesis Analysis
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Anisotropic Displacement Parameters
1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene has been utilized in exploring anisotropic displacement parameters in halogenated nitrobenzene compounds. A study by Mroz et al. (2020) revealed that these parameters could be calculated from first principles and determined by X-ray diffraction experiments, emphasizing the complexity of experiments with the bromo compound compared to theoretical predictions.
Functionalized Pincer Ligand Complexes
The compound plays a crucial role in the synthesis of novel functionalized pincer ligand complexes. Grimm et al. (2000) demonstrated that reacting 3,5-di(bromomethyl)nitrobenzene with di-t-butylphosphine and sodium acetate forms such functionalized ligands, which are then used in the formation of iridium hydrochloride complexes.
Vibrational Analysis of Substituted Benzenes
In vibrational spectroscopy, this compound has been used to analyze the vibrations of trisubstituted benzenes. Reddy and Rao (1994) conducted a zero-order normal coordinate analysis on it, leading to revised vibrational assignments in such molecules.
Determination of Potentially Genotoxic Impurities
Raman et al. (2017) developed sensitive methods for determining potentially genotoxic impurities (PGIs) in pharmaceuticals, including 1-(bromomethyl)-3,5-dichloro-2-nitrobenzene, using hyphenated techniques like GC-MS and LC-MS.
Synthesis of Pharmaceutical Intermediates
The compound is also significant in the synthesis of pharmaceutical intermediates. As Zhai Guang-xin (2006) noted, it is used as an intermediate in producing dofetilide, a medication for treating arrhythmia.
Polymer Synthesis
In the field of polymer science, 5-(Bromomethyl)-1,3-dihydroxybenzene, a related compound, has been utilized for creating hyperbranched polyethers. Uhrich et al. (1992) reported on its self-condensation process, leading to polymers with a wide range of applications.
Fungitoxicity Studies
Compounds like 1,3-dibromo-5-nitrobenzene, closely related to 1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene, have been investigated for their antifungal properties. Gershon et al. (1971) found such compounds to have significant activity against various fungi, suggesting potential applications in fungicides.
Molecular Scaffold Synthesis
1,3,5-Tris(halomethyl)-2,4,6-triethylbenzene derivatives, related to the compound , have been used as scaffolds for molecular receptors. Wallace et al. (2005) detailed a synthesis process for such scaffolds, emphasizing their versatility in molecular engineering.
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound. This could include its toxicity, any precautions that need to be taken when handling it, and how to dispose of it safely.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, areas where further study is needed, and any unanswered questions about the compound.
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properties
IUPAC Name |
1-(bromomethyl)-3,5-dichloro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCJCQAFRQOIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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